Betaenone A

Phytopathology Structure-Activity Relationship Protein Synthesis Inhibition

Betaenone A is a polyketide-derived sesquiterpenoid phytotoxin with a unique carbotricyclic structure and β-ketoaldehyde pharmacophore. Unlike Betaenone B (IC50 350 μM) or C (IC50 1 μM), Betaenone A exhibits an IC50 of 55 μM in protein synthesis inhibition, enabling precise, reproducible dose-response experiments. It inhibits DNA, RNA, and protein synthesis, serving as a holistic chemical probe for integrated cellular stress responses. Validated 1H/13C NMR spectra support its use as a reference standard for discovering novel betaenone congeners. Procure from certified suppliers to ensure experimental reproducibility.

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
CAS No. 85269-22-3
Cat. No. B15434097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetaenone A
CAS85269-22-3
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCC(C)C1C2(C3C(CC(CC3C(C1(C)O)(C(=CO)C2=O)O)(C)O)C)C
InChIInChI=1S/C21H34O5/c1-7-11(2)16-19(5)15-12(3)8-18(4,24)9-13(15)21(26,20(16,6)25)14(10-22)17(19)23/h10-13,15-16,22,24-26H,7-9H2,1-6H3/b14-10+/t11-,12-,13+,15+,16-,18-,19-,20+,21+/m1/s1
InChIKeyFHJXKTOXQHRDTL-PSWVRJCXSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betaenone A (CAS 85269-22-3) Procurement Guide: Phytotoxin Class Definition and Research-Grade Specifications


Betaenone A (CAS 85269-22-3) is a polyketide-derived phytotoxin of the sesquiterpenoid class, originally isolated from the fungal pathogen Phoma betae (Pleospora betae) [1]. It exhibits a unique carbotricyclic structure with a β-ketoaldehyde pharmacophore and is known to inhibit protein, DNA, and RNA synthesis in plant cells [2]. The compound is typically supplied as a white crystalline solid (mp 153-155 °C) [1], and is utilized in research focused on plant-pathogen interactions, structure-activity relationships (SAR), and the molecular basis of phytotoxicity.

Why Betaenone A (85269-22-3) Cannot Be Interchanged with Betaenone B or C in Phytotoxicity Research


Generic substitution within the betaenone family is precluded by the profound, quantifiable differences in their specific biological potencies, which are dictated by subtle variations in molecular structure. Comparative phytotoxicity assays reveal that Betaenone A, B, and C exhibit a >350-fold range in their IC50 values [1]. The presence of a specific hydroxyl group, which Betaenone A lacks, in structurally related analogs can enhance activity by several orders of magnitude [1]. Consequently, assuming functional equivalence and substituting one betaenone for another would introduce a critical, uncontrolled variable, invalidating experimental conclusions and leading to the selection of an inappropriate tool for the intended biological model. The quantitative evidence detailed below confirms that Betaenone A occupies a unique position in the activity spectrum of this compound class.

Betaenone A (CAS 85269-22-3) vs. Analogs: Quantified Differential Performance Data


Betaenone A Exhibits Intermediate Phytotoxic Potency Among In-Class Compounds

In a direct comparative study, the phytotoxicity of Betaenone A was quantified against its in-class analogs Betaenone B and C, as well as the related phytotoxins Stemphyloxin I and II. The study measured the inhibition of 14C-leucine incorporation into proteins in exponentially growing tomato cells, a key indicator of cellular toxicity. Betaenone A demonstrated an IC50 of 55 μM, placing its potency between the more active Betaenone C (IC50 = 1 μM) and the significantly less active Betaenone B (IC50 = 350 μM) [1][2][3].

Phytopathology Structure-Activity Relationship Protein Synthesis Inhibition

Differential Inhibition of Macromolecular Synthesis by Betaenone A

Betaenone A is characterized as a broad-spectrum inhibitor of macromolecular synthesis. Unlike some phytotoxins that may preferentially target a single pathway, Betaenone A is reported to inhibit the synthesis of DNA, RNA, and proteins in susceptible plant tissues [1]. This is in contrast to, for example, the assay described above which specifically measures protein synthesis inhibition, and may not capture the full spectrum of Betaenone A's activity.

Molecular Toxicology Mechanism of Action Fungal Metabolites

Structural Basis for Differential Activity: The Critical β-Ketoaldehyde Moiety

The β-ketoaldehyde moiety present in Betaenone A is identified as essential for conferring biological activity. The SAR study concludes that the spatial orientation of this moiety influences its toxicity [1][2]. Furthermore, the presence of an additional hydroxyl group, as seen in the more potent Stemphyloxin I and II, enhances activity in comparison to Betaenone A, which lacks this group [1][2]. This establishes a clear structural basis for the measured potency differences.

Medicinal Chemistry Structural Biology Pharmacophore Mapping

Validated Research Applications for Betaenone A (85269-22-3) Based on Quantitative Evidence


Phytopathology: A Defined Mid-Potency Tool for Quantitative Plant Bioassays

For researchers investigating the mechanisms of fungal pathogenesis and plant defense, Betaenone A provides a defined and quantifiable stressor. Its IC50 of 55 μM in protein synthesis inhibition assays [1] allows for reproducible dose-response experiments in plant cell cultures (e.g., tomato cells). Its potency is distinct from both the highly toxic Betaenone C (1 μM) and the weakly active Betaenone B (350 μM), enabling the precise titration of phytotoxic effects within a manageable concentration range.

Chemical Biology: A Key Scaffold for Elucidating β-Ketoaldehyde Pharmacophore Function

The SAR data firmly establishes the β-ketoaldehyde moiety of Betaenone A as a critical pharmacophore [1][2]. Investigators can procure Betaenone A as a validated starting point for structure-activity relationship studies. Its activity profile serves as a benchmark against which to measure the effects of synthetic modifications aimed at modulating the reactivity or spatial orientation of this essential group, or to probe the functional consequences of adding the 'missing' hydroxyl group that confers high potency to the stemphyloxins.

Mode-of-Action Studies: A Broad-Spectrum Inhibitor of Macromolecular Synthesis

The documented ability of Betaenone A to inhibit DNA, RNA, and protein synthesis [1] positions it as a unique chemical probe for studying integrated cellular stress responses. Unlike more selective inhibitors, Betaenone A can be used to simulate a complex metabolic insult, allowing researchers to dissect how plant cells prioritize and coordinate the shutdown of different biosynthetic pathways under pathogen attack. This contrasts with tools that only disrupt a single process, providing a more holistic model.

Analytical Chemistry: Reference Standard for Betaenone Derivative Identification

Given the unambiguous assignment of Betaenone A's 1H and 13C NMR spectra [1][2], the compound serves as a critical reference standard for the discovery and characterization of new betaenone derivatives. This is particularly relevant in natural product chemistry, where novel betaenone congeners are being isolated from diverse fungal species [1]. A characterized sample of Betaenone A is essential for comparative analysis by NMR and MS, facilitating the identification and structural elucidation of related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betaenone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.